4,6-Dibromobenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2NO |
|---|---|
Molecular Weight |
276.91 g/mol |
IUPAC Name |
4,6-dibromo-1,2-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H |
InChI Key |
DKTLZVOSSRQUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1ON=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dibromobenzo D Isoxazole and Its Analogues
Strategies for Constructing the Benzo[d]isoxazole Core
Cyclization and Condensation Reactions
Cyclization and condensation reactions represent a foundational approach to the benzo[d]isoxazole core, typically involving intramolecular bond formation on a suitably substituted benzene (B151609) precursor.
A prevalent strategy is the cyclization of o-hydroxyaryl oximes. chim.it In this method, the oxime's hydroxyl group is converted into a good leaving group, facilitating a subsequent intramolecular nucleophilic attack by the phenolic oxygen to form the N–O bond of the isoxazole (B147169) ring. chim.it Various reagents can be employed to activate the oxime hydroxyl group, including diethylchlorophosphate, a combination of triphenylphosphine (B44618) (PPh3) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or agents used in Mitsunobu reactions. chim.it However, a potential competing reaction is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole byproducts. chim.it
Another key method is the cyclization of N-halogenated 2-hydroxyaryl imines. chim.it Both this pathway and the oxime-based route culminate in the formation of the critical N–O bond. The synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, for instance, can be achieved through a five-step synthesis that includes a crucial ring-forming condensation step. nih.gov Silver-catalysed tandem condensation reactions have also been reported for synthesizing related benzo[d]oxazole structures, highlighting the utility of condensation strategies in this area of heterocyclic chemistry. rsc.org
Base-promoted cyclization of specific precursors is another effective technique. For example, isoxazolo[4,5-b]pyridines, analogues of benzo[d]isoxazoles, have been synthesized via the base-promoted cyclization of isonitroso compounds. beilstein-journals.org This highlights that the choice of base and reaction conditions is critical to favor the desired cyclization over potential side reactions, such as isoxazole ring-opening. beilstein-journals.org
Table 1: Reagents for Cyclization of 2-Hydroxyaryl Oximes
| Reagent System | Description | Outcome | Reference |
| PPh₃/DDQ | A modified approach that proceeds via an adduct. | Affords various benzo- and naphtho-fused isoxazoles in excellent yields. | chim.it |
| Diethylchlorophosphate | Activates the oxime hydroxyl group for substitution. | Promotes cyclization to form the benzoisoxazole core. | chim.it |
| Acetic Anhydride/Base | Two-step procedure involving acylation followed by base treatment (e.g., triethylamine, pyridine). | Converts the hydroxyl group into an O-acyl fragment, facilitating cyclization. | chim.it |
| TMSN₃/ZrCl₄ | Zirconium tetrachloride-mediated reaction with trimethylsilyl (B98337) azide (B81097). | Leads to the formation of benzisoxazoles. Using TfOH instead of ZrCl₄ can selectively form benzo[d]oxazoles. | chim.it |
[3+2] Cycloaddition Pathways
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful and versatile tool for constructing the benzo[d]isoxazole ring system. rsc.org This approach involves the reaction of a three-atom 1,3-dipole with a two-atom dipolarophile, simultaneously forming both a C–C and a C–O bond. chim.it
A significant pathway involves the reaction of arynes, highly reactive intermediates derived from aryl triflates or other precursors, with various 1,3-dipoles. chim.itnih.gov For example, the [3+2] cycloaddition between arynes and oxaziridines provides a novel route to dihydrobenzisoxazoles under mild conditions. nih.gov Similarly, the reaction of arynes with nitrones can produce a variety of substituted benzisoxazolines (the dihydro derivatives of benzo[d]isoxazoles). nih.gov
Among the [3+2] cycloaddition methods, those involving nitrile oxides as the 1,3-dipole are the most extensively studied for the synthesis of isoxazoles and their fused derivatives. rsc.org Nitrile oxides can be generated in situ from various precursors, such as the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides. rsc.orgresearchgate.net
One notable application is the iodine(III)-mediated [3+2] cyclization, where an oxidant like iodobenzene (B50100) diacetate facilitates a one-pot synthesis of benzo[d]isoxazole-4,7-diols from benzoquinone and in situ-generated nitrile oxides in an aqueous medium. acs.org This method is also applicable to the synthesis of more complex structures like benzodiisoxazole-4,8-diols. acs.org Another innovative approach involves a metal-free, tert-butyl nitrite (B80452) (TBN)-induced radical nitrile oxidation and intramolecular cycloaddition of aryl methyl ketones, which allows for the simultaneous formation of an isoxazole ring and a 6-, 7-, or 8-membered oxacyclic ketone. nih.gov
Table 2: Examples of Nitrile Oxide Cycloaddition Reactions
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Reference |
| Aldoxime | Benzoquinone | Iodobenzene diacetate (oxidant), aqueous medium | Benzo[d]isoxazole-4,7-diol | acs.org |
| Alkenyl/Alkynyl-substituted aryl methyl ketone | (intramolecular) | tert-Butyl nitrite (TBN), metal-free | Fused Isoxazole/Isoxazoline | nih.gov |
| Hydroxamoyl Halides | Alkenes/Alkynes | Water-assisted, pH 4-5, catalyst-free | Isoxazolines/Isoxazoles | researchgate.net |
| Oxime | Alkynes/Enamines | N-Boc-masked chloroxime with mild base (NaHCO₃) | Substituted Isoxazoles | rsc.org |
The orientation and stereochemical outcome of [3+2] cycloaddition reactions are critical for synthesizing specifically substituted benzo[d]isoxazole analogues. These reactions are often highly regioselective and stereoselective.
In nitrile oxide cycloadditions, the regiochemistry is influenced by both electronic and steric factors of the reacting partners. scispace.com For instance, the reaction of nitrile oxides with exocyclic methylene (B1212753) compounds proceeds with complete regioselectivity to yield 5-spiro isoxazolines. researchgate.net The regiochemical outcome can sometimes be reversed by strategic placement of certain functional groups; using a dipolarophile with a bromine atom alpha to a carbonyl group can lead to the formation of an isoxazole directly via spontaneous dehydrobromination of the intermediate isoxazoline. scispace.com
Stereoselectivity is also a prominent feature. Water-assisted nitrile oxide cycloadditions with cyclic alkenes have been shown to proceed with excellent stereoselectivity. researchgate.net In reactions involving β-azolyl enamines and nitrile oxides, the process is both regio- and stereospecific, with the geometry of the starting enamine dictating the stereochemistry of the resulting isoxazoline. beilstein-journals.org The preference for the more stable E-isomer of the enamine can control the stereoselective formation of the final product. beilstein-journals.org
Ring Annulation Approaches
An alternative to building the isoxazole ring onto a benzene core is the annulation of a benzene ring onto a pre-existing isoxazole. chim.it This "benzene ring closure" approach is particularly useful for creating polycyclic aromatic isoxazole systems.
A key example of this strategy is the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it This reaction proceeds through a plausible mechanism involving alkyne insertion and C–H activation of the isoxazole core to generate a seven-membered palladacycle intermediate, which then undergoes reductive elimination to afford naphtho[2,1-d]isoxazoles. chim.it
Another powerful method is the palladium-catalyzed intermolecular [4+1] annulation between N-phenoxyacetamides and aldehydes. researchgate.net This process involves the activation of the C-H bonds ortho to the phenoxy group, enabling the simultaneous construction of C-C and C=N bonds to form the benzo[d]isoxazole ring while keeping the pre-existing O-N bond intact. researchgate.net
Regioselective Bromination Techniques for Benzo[d]isoxazoles
The introduction of bromine atoms onto the benzo[d]isoxazole core at specific positions, such as in the target compound 4,6-Dibromobenzo[d]isoxazole, requires precise control over bromination conditions. The electronic properties of the fused isoxazole ring system govern the regioselectivity of electrophilic aromatic substitution.
Direct halogenation of the benzoisoxazole scaffold is a viable, though challenging, method. The bromination of related benzo[c]isoxazolone systems with reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) often requires carefully controlled temperatures in polar aprotic solvents to achieve regioselectivity. The isoxazole ring's electron-withdrawing nature influences the reactivity of the attached benzene ring. Studies on the bromination of benzo[d]isoxazole precursors indicate that the 5-position can be preferentially activated for substitution by the isoxazole ring system. smolecule.com
To achieve a specific substitution pattern like 4,6-dibromo, one of two general approaches is typically considered:
Direct Dibromination: This would involve the direct electrophilic bromination of the parent benzo[d]isoxazole. Achieving the 4,6-substitution pattern would depend on the directing effects of the heterocyclic ring and may require specific catalysts or conditions to override the natural regiochemical preferences of the scaffold.
Synthesis from Brominated Precursors: A more controlled and often preferred method involves using a starting material that already contains the desired bromine atoms. For example, a cyclization reaction could be performed on a 3,5-dibromo-2-hydroxyaryl oxime. This approach embeds the desired halogenation pattern from the outset, avoiding issues with regioselectivity in the final bromination step.
Confirmation of the regiochemistry of bromination is critical and is typically accomplished using spectroscopic methods, particularly ¹H NMR, which can distinguish between different aromatic proton splitting patterns for various isomers.
Direct Halogenation Protocols
Direct halogenation of the benzo[d]isoxazole nucleus provides a straightforward route to halogen-substituted derivatives. Electrophilic aromatic substitution is the principal mechanism governing this transformation. The regioselectivity of the bromination is influenced by the electronic properties of the existing substituents on the benzisoxazole ring and the reaction conditions employed. For instance, the bromination of benzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.chim.itbeilstein-journals.orgthiadiazole) in hydrobromic acid has been shown to produce the 4,8-dibromo derivative, suggesting that similar conditions could be applied to the benzo[d]isoxazole system. mdpi.com Analogous direct chlorination of 1,2-benzisoxazol-3-ol has been successfully carried out using sulfuryl chloride, with substitution occurring at the 5-position. thieme-connect.de These examples highlight that direct electrophilic halogenation is a viable, albeit sometimes aggressive, method for producing halogenated benzo[d]isoxazoles.
| Reagent | Substrate | Product Position | Reference |
| Hydrobromic Acid | Benzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.chim.itbeilstein-journals.orgthiadiazole) | 4,8-Dibromo | mdpi.com |
| Sulfuryl Chloride | 1,2-Benzisoxazol-3-ol | 5-Chloro | thieme-connect.de |
Post-Cyclization Bromination Strategies
An alternative to direct bromination of the parent heterocycle is the halogenation of a functionalized benzo[d]isoxazole intermediate. This strategy allows for greater control over the synthetic sequence and can be used to introduce bromine at specific positions. A key example involves the α-bromination of a ketone functionality after the formation of the benzo[d]isoxazole ring. Researchers have successfully brominated 6,7-dihydrobenzo[d]isoxazol-4(5H)-one derivatives at the Cα-position. nih.gov The preferred method for this transformation was found to be the use of bromine and acetic acid in a chloroform (B151607) solvent, which provided the desired α-bromoketone in good yields (78–80%). nih.gov This α-bromoketone can then serve as a versatile intermediate for further synthetic elaborations, such as the construction of fused thiazole (B1198619) rings. nih.gov
| Substrate | Brominating Agent | Solvent System | Yield | Reference |
| 3-(4-Chlorophenyl)-6,7-dihydrobenzo[d]isoxazol-4(5H)-one | Br₂ + HOAc | Chloroform | 78-80% | nih.gov |
Synthesis of Precursor Molecules for this compound
The construction of the this compound ring system fundamentally relies on the availability of suitably substituted precursors. Methodologies for preparing these precursors are diverse, involving nitration, the use of chalcones, and the cyclization of oximes.
Preparation of Dinitrated Benzo[d]isoxazole Intermediates
A potential synthetic pathway towards brominated benzo[d]isoxazoles involves the use of dinitrated intermediates. Although not directly reported for this compound, analogous syntheses in related heterocyclic systems demonstrate the principle. For instance, in the synthesis of energetic pyrazole (B372694) derivatives, a precursor was subjected to dinitration using N₂O₄. mdpi.com This strategy involves the initial formation of the core heterocyclic ring, followed by nitration to install nitro groups that can later be converted to other functionalities, such as bromo groups, via Sandmeyer-type reactions or other transformations. The synthesis of 4-hydrazonomethylisoxazoles from isoxazoles and 2,4-dinitrophenylhydrazine (B122626) (DNPH) also highlights the reactivity of isoxazole systems toward forming complex intermediates that could be further functionalized. mdpi.com
Utilization of Chalcone (B49325) and Related Ketone Derivatives
Chalcones, which are α,β-unsaturated ketones, serve as valuable and common precursors for the synthesis of the isoxazole ring. The general method involves the condensation of a chalcone derivative with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comjocpr.comnih.gov This reaction typically proceeds in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), in an alcoholic solvent under reflux conditions. derpharmachemica.comjocpr.com The reaction first forms an oxime intermediate from the ketone moiety of the chalcone, which then undergoes an intramolecular cyclization via nucleophilic attack of the oxime hydroxyl group onto the β-carbon of the double bond, followed by dehydration to yield the stable isoxazole ring. This approach is highly versatile, allowing for a wide range of substituents on the final isoxazole product based on the initial substitution pattern of the chalcone.
| Starting Materials | Reaction Conditions | Product Type | Reference |
| Chalcone, Hydroxylamine hydrochloride | KOH / Absolute ethanol, reflux | 3,5-Disubstituted isoxazole | derpharmachemica.comnih.gov |
| Chalcone, Hydroxylamine hydrochloride, Sodium acetate | Ethanol, reflux | Isoxazole derivative | jocpr.com |
Synthesis from Oxime Precursors
The formation of the benzo[d]isoxazole ring from oxime precursors is one of the most fundamental and widely employed synthetic strategies. chim.it The two primary approaches involve either C–O bond formation or N–O bond formation. chim.it
In the first approach, cyclization occurs from o-substituted aryl oximes, typically under basic conditions. chim.it The second, and more common, approach involves the cyclization of 2-hydroxyaryl oxime derivatives through an intramolecular nucleophilic substitution at the nitrogen atom by the phenolic hydroxyl group. chim.itthieme-connect.de This process essentially constitutes a formal dehydration reaction. To facilitate the cyclization, the oxime hydroxyl group is often converted into a better leaving group. chim.it A potential competing reaction in this pathway is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazoles as side products. chim.it An efficient method has also been developed for synthesizing dihydrobenzo[d]isoxazoles from a ketoxime and an aryne, proceeding through the in-situ generation of a ketonitrone intermediate. acs.org
Sustainable Approaches in Benzo[d]isoxazole Synthesis
In recent years, the development of environmentally benign synthetic methods has become a major focus in organic chemistry. For the synthesis of benzo[d]isoxazole derivatives, several sustainable approaches have been reported.
One such method describes a metal-free, organo-base promoted C-N coupling reaction for the synthesis of benzisoxazole-chromene derivatives. This practical and environmentally friendly pathway provides a suitable route for synthesizing complex heterocyclic structures without the need for heavy metal catalysts. researchgate.net
Another sustainable strategy involves a one-pot [3+2] cycloaddition reaction performed in an aqueous medium. acs.org This method utilizes iodobenzene diacetate as an oxidant to generate nitrile oxides from aldoximes in situ. These nitrile oxides then react with benzoquinone intermediates to form benzo[d]isoxazole-4,7-diols. acs.org The use of water as a solvent and a one-pot procedure significantly enhances the green credentials of this synthesis.
| Method | Key Features | Reactants | Reference |
| Organo-base promoted coupling | Metal-free, Environmentally friendly | Benzo[d]isoxazole, 2H-chromene derivatives | researchgate.net |
| Iodine(III)-Mediated [3+2] Cyclization | One-pot, Aqueous medium | Aldoximes, Benzoquinone, Iodobenzene diacetate | acs.org |
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. researchgate.netcore.ac.uk Their application in the synthesis of isoxazole and benzisoxazole derivatives has been explored, often leading to improved yields, shorter reaction times, and simpler work-up procedures. researchgate.net
One established method for synthesizing isoxazole derivatives involves the reaction of β-diketones with hydroxylamine hydrochloride. researchgate.net The use of a room temperature ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), can facilitate this transformation, offering an environmentally benign alternative to classical reaction conditions. researchgate.net For the synthesis of 1,2-benzisoxazole (B1199462) derivatives, a method utilizing a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), under microwave irradiation has been reported to be highly efficient for the cyclization of 2-hydroxyalkyl/aryl ketoximes. chim.it This approach offers significant advantages, including very short reaction times (30-60 seconds) and excellent yields (85-96%). chim.it The ionic liquid in these processes can often be recovered and reused for several cycles without a significant loss of activity. mdpi.com
While these methods have been successfully applied to a range of substituted benzisoxazoles, their specific application to produce this compound has not been explicitly documented. The synthesis would likely require a starting material such as a suitably substituted 2-hydroxy ketoxime bearing bromine atoms at the desired positions on the benzene ring. The general conditions reported for ionic liquid-catalyzed cyclization could then be applied.
A study on the multicomponent synthesis of isoxazol-5(4H)-ones utilized an acidic ionic liquid as a catalyst, achieving yields from 20-96%. scielo.brscielo.br This highlights the versatility of ionic liquids in catalyzing the formation of the isoxazole ring system through different reaction pathways.
Table 1: Examples of Ionic Liquid-Catalyzed Synthesis of Isoxazole Analogues
| Catalyst/Ionic Liquid | Starting Materials | Product Type | Yield (%) | Reference |
| [bmim]Br | β-Diketone, Hydroxylamine hydrochloride | 3,5-Disubstituted isoxazole | Excellent | researchgate.net |
| [bmim]OH | 2-Hydroxyalkyl/aryl ketoxime | 1,2-Benzisoxazole derivative | 85-96 | chim.it |
| Acidic Ionic Liquid | Multicomponent Reaction | Isoxazol-5(4H)-one derivative | 20-96 | scielo.brscielo.br |
| [BPy]I | Benzoxazole, Secondary amine | 2-Aminobenzoxazole | up to 97 | mdpi.com |
This table presents generalized findings for isoxazole analogues, as specific data for this compound was not available.
Metal-Free Reaction Conditions
The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid the cost, toxicity, and contamination issues associated with transition metals. nih.gov Several metal-free approaches for the synthesis of isoxazoles and benzisoxazoles have been reported, typically involving cycloaddition reactions or oxidative cyclizations.
A common metal-free route to isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov However, this method can suffer from a lack of regioselectivity. rsc.org To address this, specific reagents and conditions have been developed. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective promoter for the 1,3-dipolar cycloaddition of nitrile oxides with alkynes/alkenes, providing a regioselective synthesis of 3,5-disubstituted isoxazoles and isoxazolines without the need for a metal catalyst. rsc.orgrsc.org This method has been shown to be tolerant of various functional groups, including unprotected phenolic hydroxyl groups. rsc.org
Another metal-free strategy for the construction of the 2,1-benzisoxazole core involves the intramolecular N-arylation of amidines mediated by potassium hydroxide in DMSO. organic-chemistry.org This approach avoids metal impurities and is applicable to a range of substituted benzimidazoles, a related heterocyclic system. The synthesis of 2,1-benzisoxazoles has also been achieved through the nucleophilic substitution of hydrogen in nitroarenes activated by an azole ring. researchgate.net Furthermore, a metal-free tandem reaction involving 1-(2-iodoaryl)-2-yn-1-ones with sodium azide has been developed for the synthesis of 2,1-benzisoxazoles containing 1,2,3-triazoles. researchgate.net
For the synthesis of the 1,2-benzisoxazole skeleton, traditional methods often rely on the cyclization of 2-hydroxyaryl oximes. chim.it Metal-free conditions for this transformation can involve the use of reagents like triphenylphosphine/diethyl azodicarboxylate (the Mitsunobu reaction) or other dehydrating agents. An efficient approach for synthesizing 2,1-benzisoxazoles involves the chemoselective oxidation of 2-aminoacylbenzenes with Oxone, which serves as a green oxidant, avoiding the use of hypervalent iodine compounds. researchgate.net
As with ionic liquid catalysis, the direct application of these metal-free methods for the synthesis of this compound is not described in the reviewed literature. The successful synthesis would depend on the availability of a precursor appropriately substituted with two bromine atoms, which could then undergo cyclization under one of the established metal-free protocols.
Table 2: Examples of Metal-Free Synthesis of Isoxazole and Benzisoxazole Analogues
| Reagent/Promoter | Starting Materials | Product Type | Key Feature | Reference |
| DBU | Aldoxime, Alkyne/Alkene | 3,5-Disubstituted isoxazole/isoxazoline | Regioselective, Tolerates functional groups | rsc.orgrsc.org |
| KOH/DMSO | N-Aryl amidine | Benzimidazole (related heterocycle) | Intramolecular N-arylation | organic-chemistry.org |
| Oxone | 2-Aminoacylbenzene | 2,1-Benzisoxazole | Green oxidant, Chemoselective oxidation | researchgate.net |
| Sodium Azide | 1-(2-Iodoaryl)-2-yn-1-one | 2,1-Benzisoxazole-1,2,3-triazole | Tandem reaction | researchgate.net |
This table presents generalized findings for isoxazole and benzisoxazole analogues, as specific data for this compound was not available.
Chemical Reactivity and Transformation Studies of 4,6 Dibromobenzo D Isoxazole
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for 4,6-Dibromobenzo[d]isoxazole, enabling the replacement of its bromine substituents. This reactivity is influenced by the electron-deficient nature of the aromatic ring, a feature enhanced by the isoxazole (B147169) moiety. vapourtec.com
Reactivity at Brominated Positions
The two bromine atoms at the 4- and 6-positions of the benzo[d]isoxazole core are susceptible to nucleophilic attack. The substitution of these atoms allows for the introduction of a variety of functional groups, thereby modifying the compound's properties. The presence of electron-withdrawing groups on the aromatic ring activates the system towards nucleophilic attack. libretexts.org In some cases, the reaction conditions can be tuned to achieve selective monosubstitution or disubstitution. mdpi.com
Interaction with Oxygen-, Nitrogen-, and Sulfur-Containing Nucleophiles
Studies have demonstrated the reaction of bromo-substituted benzisoxazoles and related heterocyclic systems with a range of nucleophiles. mdpi.com These include:
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the bromide ions to form ethers.
Nitrogen Nucleophiles: Both aliphatic and aromatic amines react to yield substituted aminobenzisoxazoles. For instance, the reaction of a related brominated heterocycle, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govbeilstein-journals.orgthiadiazole), with morpholine (B109124) has been studied, showing that the reaction proceeds more efficiently in DMF at elevated temperatures compared to acetonitrile (B52724) at room temperature. mdpi.com
Sulfur Nucleophiles: Thiolates can be employed to introduce sulfur-containing moieties.
The following table summarizes the reactivity of a related bromo-substituted heterocyclic system with various nucleophiles, which provides insight into the potential reactivity of this compound.
| Nucleophile | Solvent | Temperature (°C) | Product Yield (%) | Reference |
| Morpholine | MeCN | Reflux | 85 | mdpi.com |
| Morpholine | DMF | 80 | 65 | mdpi.com |
| Cyclohexylamine | DMF | 80 | Decomposition | mdpi.com |
| tert-Butylamine | DMF | 80 | Decomposition | mdpi.com |
Mechanistic Investigations of SNAr Pathways
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. vapourtec.comlibretexts.org
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk This step is typically the rate-determining step of the reaction. core.ac.uk The formation of this intermediate temporarily disrupts the aromaticity of the ring. libretexts.org
Elimination of the Leaving Group: The aromaticity is restored by the rapid expulsion of the bromide leaving group. core.ac.uk
The regioselectivity and reaction rate are influenced by factors such as the nature of the solvent and the specific reaction conditions, which can affect the stability of the Meisenheimer intermediate. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a suitable substrate for these transformations. rsc.org These reactions offer a versatile platform for the synthesis of a wide array of derivatives. uwindsor.ca
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of C-C bonds, pairing an organoboron compound with an organic halide. snnu.edu.cnrsc.org In the context of this compound, this reaction allows for the introduction of aryl and heteroaryl groups at the brominated positions.
Research on related dibrominated heterocyclic systems has shown that catalysts like Pd(PPh₃)₄ in the presence of a base such as potassium carbonate are effective for these couplings. mdpi.com The choice of a bulky phosphine (B1218219) ligand can be crucial for achieving high yields and suppressing side reactions. researchgate.net The reaction conditions can often be optimized to favor either mono- or diarylation. mdpi.com
The following table presents data from a study on the Suzuki-Miyaura coupling of a related brominated heterocycle, which illustrates the conditions and outcomes of such reactions.
Stille Coupling for Carbon-Carbon Bond Formation
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. libretexts.org This method is also applicable to this compound for creating new carbon-carbon bonds.
The reaction is valued for its tolerance of a wide range of functional groups. libretexts.org The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of additives like CuI can sometimes accelerate the reaction rate. harvard.edu While classic Stille reactions often require elevated temperatures, recent advancements have explored room temperature conditions. nih.gov
C-H Direct Arylation Strategies
Direct C-H arylation represents a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. beilstein-journals.org In the context of benzo[d]isoxazole derivatives, these strategies are crucial for synthesizing complex molecules with potential applications in materials science and medicinal chemistry. nih.gov For this compound, direct arylation reactions primarily target the C-H bonds of the benzene (B151609) ring, offering a pathway to novel substituted benzisoxazoles.
Research has demonstrated that palladium-catalyzed direct C-H arylation can be effectively applied to bromo-substituted benzisoxazole systems. mdpi.com These reactions typically involve the coupling of the benzisoxazole core with various (hetero)aryl halides. mdpi.comnih.gov The regioselectivity of the arylation is a key consideration, often influenced by the electronic properties of the substrate and the directing effects of existing substituents. In the case of dibrominated benzisoxazoles, the bromine atoms significantly influence the reactivity and electronic distribution of the aromatic ring, which in turn directs the position of C-H activation. mdpi.com
Studies on related heterocyclic systems, such as benzo[1,2-d:4,5-d′]bis( beilstein-journals.orgnih.govprinceton.eduthiadiazole), have shown that direct C-H arylation with heteroaromatic compounds like thiophene (B33073) derivatives can proceed selectively. nih.gov However, attempts to use simple aromatic compounds like toluene (B28343) or xylene in these reactions were unsuccessful, indicating a preference for electron-rich or specific heteroaromatic coupling partners. nih.gov This suggests that the scope of arylating agents for this compound may be similarly influenced by the nature of the coupling partner. The development of these strategies is pivotal for creating diverse molecular scaffolds from readily available starting materials. princeton.edunih.gov
Optimization of Catalytic Systems and Reaction Conditions
The success of C-H direct arylation hinges on the careful optimization of the catalytic system and reaction conditions. scielo.br Key parameters that are typically varied include the choice of palladium catalyst, the nature of the ligand, the base, the solvent, and the reaction temperature. researchgate.net
For bromo-substituted heterocyclic compounds, palladium acetate (B1210297) (Pd(OAc)₂) is a commonly employed catalyst precursor. mdpi.comnih.gov The selection of the ligand is critical for stabilizing the palladium catalyst and facilitating the C-H activation and cross-coupling steps. Phosphine-based ligands, such as di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) (PBut₂MeHBF₄), have proven effective in promoting the arylation of bromo-substituted benzo-bis-thiadiazoles. mdpi.comnih.gov
The choice of base is also crucial. Inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as potassium pivalate (B1233124) are frequently used. mdpi.comnih.gov The solvent plays a significant role in substrate solubility and reaction temperature. Toluene and xylene are common solvents that allow for the high temperatures often required for C-H activation. mdpi.comnih.gov
The following table summarizes the optimized conditions for the palladium-catalyzed direct C-H arylation of a related dibromo-heterocyclic system, providing insights into the conditions that would likely be applicable to this compound.
Table 1: Optimization of Catalytic Systems for Direct C-H Arylation of Dibromo-heterocycles
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PBut₂MeHBF₄ | K₂CO₃ | Toluene | 110 | 60 | mdpi.com |
| 2 | Pd(OAc)₂ | PBut₂MeHBF₄ | K₂CO₃ | Toluene/H₂O | 110 | 70 | mdpi.com |
| 3 | Pd(OAc)₂ | PBut₂MeHBF₄ | K₂CO₃ | Dioxane | 100 | <70 | mdpi.com |
| 4 | Pd(OAc)₂ | PBut₂MeHBF₄ | K₂CO₃ | Xylene | 130 | <70 | mdpi.com |
These studies highlight that a combination of Pd(OAc)₂ with a suitable phosphine ligand and a carbonate base in a high-boiling solvent like toluene often provides the best results for the direct arylation of bromo-substituted heterocycles. mdpi.com The addition of water can sometimes enhance the yield, possibly by improving the solubility of the inorganic base. mdpi.com
Rearrangement Reactions Involving the Benzo[d]isoxazole Scaffold
Boulton–Katritzky Rearrangement and Analogous Transformations
The Boulton–Katritzky rearrangement is a significant thermal or base-catalyzed isomerization of heterocyclic compounds. fiveable.me This rearrangement involves the transformation of one heterocyclic system into another through a series of ring-opening and ring-closing steps. nih.gov While specific studies on the Boulton–Katritzky rearrangement of this compound are not prevalent, the general principles can be inferred from studies on related benzisoxazole and isoxazole derivatives. beilstein-journals.orgbeilstein-journals.org
The rearrangement typically occurs in systems where a substituent on the heterocycle can participate in an intramolecular cyclization following the initial ring opening of the isoxazole. nih.gov For instance, the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govprinceton.edutriazol-4-yl)pyridines. beilstein-journals.org This transformation proceeds through the formation of an intermediate that undergoes recyclization. nih.govbeilstein-journals.org
In the context of benzo[d]isoxazoles, base-promoted ring-opening can occur, particularly when there are activating groups present on the ring. beilstein-journals.org The presence of the two bromine atoms in this compound would influence the electron density of the isoxazole ring, potentially affecting its susceptibility to nucleophilic attack and subsequent rearrangement. Analogous transformations in other dinitrobenzo[d]isoxazole systems have been observed, highlighting the electrophilic nature of the scaffold which can facilitate such rearrangements. nih.gov The study of these rearrangements is crucial for understanding the fundamental reactivity of the benzisoxazole core and for accessing novel heterocyclic structures. rsc.org
Ring-Opening and Ring-Closing Reaction Pathways
The isoxazole ring is susceptible to various ring-opening reactions, which can be initiated by reduction, nucleophilic attack, or photochemical methods. researchgate.netresearchgate.net These ring-opening reactions generate reactive intermediates that can be trapped or can undergo subsequent ring-closing reactions to form new heterocyclic or carbocyclic systems. researchgate.netbeilstein-journals.org
For this compound, reductive ring-opening of the isoxazole moiety would likely lead to an enamino-ketone intermediate. The fate of this intermediate depends on the reaction conditions and the presence of other functional groups. For example, Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates proceeds through reductive ring opening to an enamine, which then cyclizes to form pyridones. beilstein-journals.org
Base-promoted ring-opening is another common pathway, particularly for isoxazoles with electron-withdrawing groups. beilstein-journals.org The resulting intermediates can undergo various transformations. The synthesis of isoxazoles often involves the cyclization of 1,3-dicarbonyl compounds with hydroxylamine (B1172632), a process that can be conceptually reversed under certain conditions. youtube.comnanobioletters.com
The following table outlines potential ring-opening reactions and the resulting products based on studies of related isoxazole compounds.
Table 2: Potential Ring-Opening Reactions of the Benzo[d]isoxazole Scaffold
| Reagent/Condition | Intermediate | Potential Product | Reference |
|---|---|---|---|
| Mo(CO)₆/H₂O/MeCN | Enamino-ketone | Dihydropyridinone derivative | beilstein-journals.org |
| Base (e.g., K₂CO₃) | Oxime/phenolate | Substituted salicylonitrile | beilstein-journals.org |
| Electrophilic Fluorinating Agent | Fluorinated carbonyl | α-Fluoroketone | researchgate.net |
These pathways demonstrate the versatility of the benzisoxazole scaffold in synthetic chemistry, allowing for its transformation into a variety of other valuable chemical structures. The specific outcomes for this compound would be influenced by the electronic effects of the bromine substituents.
Theoretical and Computational Chemistry Investigations
Reaction Mechanism Elucidation via Computational Modeling
No computational studies detailing the reaction mechanisms involving 4,6-Dibromobenzo[d]isoxazole have been found. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.
Transition State Characterization and Activation Energy Calculations
There is no available data on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This type of analysis is crucial for understanding reaction kinetics and requires sophisticated computational modeling to locate the high-energy transition state structures that connect reactants and products.
Regioselectivity and Stereoselectivity Predictions
While computational methods are often used to predict the regioselectivity and stereoselectivity of reactions involving substituted heterocyclic compounds, no such predictions have been published for this compound. These predictions would typically be based on analyzing the electronic and steric properties of the molecule and potential reactants.
Molecular Dynamics Simulations for Conformational Analysis
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are used to understand the dynamic behavior and conformational preferences of a molecule over time, providing insights into its flexibility and interactions with its environment. Without such studies, the conformational landscape of this compound remains uncharacterized from a computational standpoint.
Spectroscopic and Advanced Structural Elucidation Studies of 4,6 Dibromobenzo D Isoxazole Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. ipb.pt For derivatives of 4,6-Dibromobenzo[d]isoxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework and the chemical environment of each nucleus.
1D and 2D NMR Techniques for Structural Confirmation
One-dimensional ¹H and ¹³C NMR spectra offer the first critical evidence for a proposed structure. ipb.pt In the case of the parent this compound, the ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-5 and C-7 positions. The absence of coupling between these protons confirms their para-like relationship relative to each other. The ¹³C NMR spectrum would display signals for all carbon atoms, with those directly bonded to bromine atoms showing characteristic chemical shifts.
To unequivocally assign these signals and confirm connectivity, 2D NMR techniques are utilized:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For substituted derivatives, it would reveal adjacent protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like C-3a, C-4, C-6, and C-7a) by observing their long-range correlations with nearby protons. For instance, the proton at C-5 would show an HMBC correlation to the bromine-bearing C-4 and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in confirming stereochemistry and spatial arrangements in more complex derivatives.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ ppm) | Assignment |
| ~8.3-8.5 | H-7 |
| ~7.8-8.0 | H-5 |
Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Values are estimations based on analogous structures and substituent effects; actual experimental values may vary.
Elucidation of Substituent Effects on Chemical Shifts
The introduction of additional substituents onto the this compound core significantly influences the chemical shifts of the remaining protons and carbons. nih.govmdpi.commdpi.com These shifts can be rationalized based on the electronic nature of the substituent.
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups cause a deshielding effect on nearby nuclei. This is due to the reduction of electron density around the protons and carbons, resulting in their resonances appearing at a higher chemical shift (downfield). nih.gov For example, a nitro group at the C-7 position would cause a significant downfield shift for the H-5 proton.
Electron-Donating Groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups have the opposite effect. They increase the electron density through resonance or inductive effects, causing an upfield (shielding) shift to lower chemical shift values.
These substituent-induced chemical shifts (SCS) are often predictable and can be additive, allowing chemists to forecast the NMR spectra of new derivatives with reasonable accuracy. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives would exhibit several characteristic absorption bands that confirm the integrity of the heterocyclic core.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1620-1580 | C=N stretching | Isoxazole (B147169) Ring |
| 1550-1450 | C=C stretching | Aromatic Ring |
| 1280-1250 | C-N stretching | Isoxazole Ring rjpbcs.com |
| 1160-1140 | N-O stretching | Isoxazole Ring rjpbcs.com |
| 1070-1050 | C-O stretching | Isoxazole Ring rjpbcs.com |
| 700-500 | C-Br stretching | Aryl Bromide |
Table 2. Characteristic IR Absorption Bands for this compound Derivatives.
The disappearance of precursor functional group signals (e.g., the broad O-H stretch of an oxime precursor) and the appearance of these characteristic peaks provide strong evidence for the successful formation of the benzo[d]isoxazole ring system. rjpbcs.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
For this compound (C₇H₃Br₂NO), the presence of two bromine atoms results in a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This leads to three distinct peaks in the mass spectrum for the molecular ion:
[M]⁺: Contains two ⁷⁹Br atoms.
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
[M+4]⁺: Contains two ⁸¹Br atoms.
The relative intensities of these peaks will be in an approximate 1:2:1 ratio, which is a definitive signature for a dibrominated compound.
Electron impact (EI) ionization often causes fragmentation of the molecule. The fragmentation pattern provides additional structural information. Likely fragmentation pathways for this compound could include the loss of a bromine atom ([M-Br]⁺), followed by the loss of carbon monoxide ([M-Br-CO]⁺), or cleavage of the isoxazole ring.
| m/z Value (Nominal) | Proposed Fragment | Notes |
| 275/277/279 | [C₇H₃Br₂NO]⁺ | Molecular ion peak cluster (1:2:1 ratio) |
| 196/198 | [C₇H₃BrNO]⁺ | Loss of one Br radical |
| 168/170 | [C₆H₃Br]⁺ | Loss of Br and CO |
| 117 | [C₇H₃NO]⁺ | Loss of two Br radicals |
Table 3. Predicted Mass Spectrometry Fragmentation for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated π-systems. The benzo[d]isoxazole core is an aromatic, conjugated system, and its UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* electronic transitions.
The longest wavelength absorption maximum (λ_max) is indicative of the HOMO-LUMO energy gap. mdpi.com For this compound, absorption bands are expected in the UV region. The introduction of further substituents that extend the π-conjugation (e.g., phenyl or vinyl groups) would lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. mdpi.com Conversely, substituents that disrupt conjugation could cause a hypsochromic (blue) shift. The intensity of the absorption is related to the probability of the electronic transition. nih.gov
| Compound | Predicted λ_max (nm) | Transition Type |
| Benzo[d]isoxazole (unsubstituted) | ~280-300 | π → π |
| This compound | ~290-320 | π → π |
| 7-Nitro-4,6-Dibromobenzo[d]isoxazole | ~330-360 | π → π* (Extended Conjugation) |
Table 4. Estimated UV-Vis Absorption Maxima for this compound Derivatives. Values are illustrative and depend on the solvent and specific substitution pattern.
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
While NMR provides the structure in solution, single-crystal X-ray diffraction analysis reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. springernature.com This technique provides definitive proof of structure and allows for the accurate measurement of bond lengths, bond angles, and torsion angles. nih.gov
For a derivative of this compound, X-ray analysis would confirm the planarity of the fused ring system. Furthermore, it would elucidate the nature of intermolecular interactions that govern the crystal packing. Given the presence of bromine atoms and the heterocyclic ring, several types of non-covalent interactions are possible:
π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction that is common in aromatic systems.
Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) can interact favorably with electronegative atoms like the nitrogen or oxygen of a neighboring isoxazole ring.
C-H···N/O Hydrogen Bonding: Weak hydrogen bonds can form between aromatic C-H groups and the nitrogen or oxygen atoms of the heterocycle.
These interactions dictate the macroscopic properties of the material, such as its melting point and solubility. The crystal structure of a related compound, 4,8-dibromobenzo[1,2-d:4,5-d']bis( ipb.ptnih.govrjpbcs.comthiadiazole), has been confirmed by X-ray analysis, demonstrating the utility of this technique for definitively establishing the structure of such heterocyclic systems. mdpi.com
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, N-O). |
| Bond Angles (°) | Angles between three connected atoms (e.g., C-N-O). |
| Intermolecular Distances | Distances indicating π-stacking or halogen bonding. |
Table 5. Key Parameters Obtained from X-ray Diffraction Analysis.
Applications in Advanced Materials and Organic Synthesis
Role as Electron-Deficient Building Blocks in Conjugated Systems
In the architecture of π-conjugated materials, the deliberate combination of electron-rich (donor) and electron-deficient (acceptor) units is a widely employed strategy to tailor their optoelectronic properties. The benzo[d]isoxazole core is inherently electron-deficient due to the electronegativity of its nitrogen and oxygen heteroatoms. The addition of two bromine atoms at the 4 and 6 positions further enhances this electron-withdrawing nature.
This pronounced electron-deficient character makes 4,6-Dibromobenzo[d]isoxazole an effective acceptor (A) building block for creating donor-acceptor (D-A) type conjugated polymers and small molecules. nih.govrsc.org When this acceptor unit is linked to an electron-donating moiety through a π-conjugated bridge, it facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov This ICT interaction is crucial as it leads to a reduction in the energy bandgap (the difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) of the material. nih.gov By carefully selecting the donor and acceptor components, researchers can modulate these energy levels to achieve desired light absorption and emission characteristics, as well as optimize charge carrier mobility. nih.govnih.gov
Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
The tunable electronic properties of materials derived from this compound make it a promising precursor for advanced organic electronic devices. The ability to function as a strong electron-acceptor building block is particularly relevant for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). nih.govmdpi.comresearchgate.net
In the context of OSCs, which rely on the efficient generation and separation of excitons (electron-hole pairs), D-A polymers are fundamental. The electron-deficient benzo[d]isoxazole unit helps to create a low bandgap material capable of absorbing a broader range of the solar spectrum. nih.gov Furthermore, the defined donor and acceptor domains within the material's morphology can facilitate the dissociation of excitons at the D-A interface and promote the transport of separated charges to the respective electrodes.
For OLEDs, materials with well-defined HOMO and LUMO energy levels are required to ensure efficient injection of charges (holes and electrons) and to control the color of the emitted light. researchgate.net The benzo[d]isoxazole scaffold can be incorporated into host materials or emissive dopants. By functionalizing the 4,6-dibromo positions, the core structure can be integrated into larger molecular systems designed to have specific charge transport properties and emission wavelengths, making it a versatile precursor for components within the emissive layer of an OLED. nih.govresearchgate.net
Synthetic Intermediates for Complex Molecular Architectures
The true synthetic utility of this compound lies in the reactivity of its two carbon-bromine bonds. These sites serve as versatile handles for constructing more complex and extended molecular frameworks through various palladium-catalyzed cross-coupling reactions. nih.govmdpi.com The Stille and Suzuki-Miyaura coupling reactions are most prominently used for this purpose. organic-chemistry.orgrsc.orgnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo compound with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. rsc.orgmdpi.comyoutube.com It is highly valued for its tolerance of a wide range of functional groups. rsc.org
Stille Coupling: This method facilitates the formation of carbon-carbon bonds by reacting this compound with an organostannane (organotin) compound, catalyzed by a palladium complex. organic-chemistry.orgdntb.gov.ua It is particularly effective for creating conjugated polymers. nih.gov
These reactions allow for the selective and sequential functionalization of the benzo[d]isoxazole core. One or both bromine atoms can be substituted with various aryl or heteroaryl groups, enabling the synthesis of a diverse array of molecules, from simple biaryls to complex, multi-component systems and conjugated polymers. nih.govresearchgate.net This step-wise approach provides precise control over the final molecular structure, which is essential for establishing clear structure-property relationships in new materials. rsc.org
Below is a table representing typical palladium-catalyzed cross-coupling reactions used to functionalize dibrominated heterocyclic cores, illustrating the synthetic pathways available for this compound.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref |
| Suzuki Coupling | Dibromo-heterocycle, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Mono- or Di-arylated Heterocycle | mdpi.com |
| Stille Coupling | Dibromo-heterocycle, Aryl-stannane | Pd(OAc)₂, Ligand (e.g., XPhos) | Mono- or Di-arylated Heterocycle | nih.gov |
| Polymerization | Dibromo-monomer, Di-stannyl-monomer | Palladium Catalyst | Donor-Acceptor Conjugated Polymer | nih.gov |
This table is a generalized representation of common cross-coupling reactions.
Design of Functional Organic Materials Based on Benzo[d]isoxazole Scaffolds
The benzo[d]isoxazole scaffold serves as a robust and versatile platform for the rational design of functional organic materials. mdpi.comnih.gov Its inherent electronic properties, combined with the ability to introduce diverse substituents at the 4 and 6 positions, allows chemists to fine-tune the performance of the resulting materials for specific applications.
The design process often involves a modular approach, where the this compound unit acts as the central acceptor core. Different electron-donating wings or π-conjugated linkers can be attached via the cross-coupling reactions described previously. mdpi.com This modularity allows for systematic variation of the molecular structure to modulate key material properties:
Energy Levels (HOMO/LUMO): The choice of donor unit coupled to the benzo[d]isoxazole core directly influences the HOMO and LUMO energy levels and, consequently, the material's bandgap. nih.gov This is critical for optimizing light absorption in solar cells or achieving specific emission colors in OLEDs.
Charge Transport: The planarity of the molecular backbone and the degree of intermolecular π-π stacking, which are influenced by the attached side groups, are determinative of the material's charge carrier mobility. nih.gov
Solubility and Processing: By attaching appropriate alkyl chains to the donor or acceptor units, the solubility of the final material can be enhanced, facilitating its processing from solution for the fabrication of thin-film devices.
Through this systematic design approach, the benzo[d]isoxazole scaffold has been utilized not only in organic electronics but also explored for other functionalities, demonstrating its broad potential in the development of novel functional materials. nih.govnih.gov
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4,6-Dibromobenzo[d]isoxazole and its analogs is likely to be guided by the principles of green and sustainable chemistry. Traditional synthetic methods for halogenated heterocycles often rely on harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient pathways.
Key areas for exploration include:
Catalytic C-H Bromination: Direct C-H activation and subsequent bromination of the benzo[d]isoxazole core could offer a more atom-economical approach than traditional methods that may involve multiple steps of protection and deprotection.
Flow Chemistry: Continuous flow reactors can offer enhanced safety, scalability, and precise control over reaction parameters, leading to higher yields and purity. This would be particularly advantageous for potentially energetic reactions.
Alternative Brominating Agents: Investigating the use of greener brominating agents, such as N-bromosuccinimide (NBS) in conjunction with novel catalysts, could reduce the environmental impact. masterorganicchemistry.com
One-Pot Syntheses: Designing multi-component reactions where the benzo[d]isoxazole ring is formed and brominated in a single synthetic operation would significantly improve efficiency.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Challenges to Overcome |
| Catalytic C-H Bromination | High atom economy, reduced waste | Regioselectivity, catalyst development |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, optimization of flow parameters |
| Greener Brominating Agents | Reduced environmental impact | Reactivity and selectivity compared to traditional reagents |
| One-Pot Syntheses | Increased efficiency, reduced purification steps | Compatibility of reagents and reaction conditions |
Exploration of Undiscovered Reactivity Patterns
The two bromine atoms on the benzene (B151609) ring of this compound are key functional handles that open the door to a wide array of chemical transformations. While the reactivity of brominated aromatic compounds is generally well-understood, the specific influence of the isoxazole (B147169) ring on these reactions in this particular isomer is a fertile ground for investigation.
Future research in this area could focus on:
Cross-Coupling Reactions: The bromine atoms are ideal sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, leading to a diverse library of novel compounds with potentially interesting electronic and biological properties.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoxazole ring may activate the bromine atoms towards nucleophilic aromatic substitution, allowing for the introduction of nitrogen, oxygen, and sulfur nucleophiles.
Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents could facilitate metal-halogen exchange, creating organometallic intermediates that can be reacted with a range of electrophiles.
Reductive Dehalogenation: Selective removal of one or both bromine atoms could provide access to mono-brominated or unsubstituted benzo[d]isoxazoles, further expanding the synthetic utility of the parent compound.
Advanced Computational Design of Next-Generation Benzo[d]isoxazole Derivatives
In silico methods are becoming increasingly indispensable in modern chemical research. Computational chemistry can accelerate the discovery and optimization of new molecules by predicting their properties and interactions. For this compound, computational studies can guide the synthesis of new derivatives with tailored functionalities.
Key areas for computational investigation include:
Pharmacophore Modeling and Virtual Screening: Based on the this compound scaffold, pharmacophore models can be developed to screen large virtual libraries for potential bioactive compounds. This approach has been successfully applied to other benzisoxazole derivatives in the search for new therapeutic agents. nih.govnih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. mdpi.com This can help in understanding reaction mechanisms and in designing molecules with specific electronic or optical properties.
Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding modes and affinities of this compound derivatives to biological targets such as enzymes and receptors. biotech-asia.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of yet-to-be-synthesized compounds, thus prioritizing synthetic efforts.
Integration into Supramolecular Assemblies and Smart Materials
The unique structural and electronic features of this compound make it an intriguing building block for the construction of supramolecular assemblies and "smart" materials.
Emerging opportunities in this domain include:
Halogen Bonding: The bromine atoms on the aromatic ring are potential halogen bond donors. This non-covalent interaction can be exploited to direct the self-assembly of molecules into well-defined architectures such as liquid crystals or organic frameworks. The principles of halogen bonding in triazoles can be analogously explored for isoxazoles. rsc.org
Crystal Engineering: By systematically studying the intermolecular interactions of this compound and its derivatives, it may be possible to design and synthesize crystalline materials with desired properties, such as specific packing arrangements or porosity.
Organic Electronics: The electron-deficient nature of the benzo[d]isoxazole ring system suggests that its derivatives could find applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Chemosensors: By functionalizing the this compound core with appropriate recognition units, it may be possible to develop novel chemosensors that signal the presence of specific analytes through changes in their optical or electronic properties.
The table below summarizes the potential applications of this compound in materials science:
| Application Area | Key Features of this compound | Potential Functionality |
| Supramolecular Chemistry | Two bromine atoms (halogen bond donors) | Directing self-assembly, crystal engineering |
| Organic Electronics | Electron-deficient aromatic system | Electron-transporting or host materials |
| Chemosensors | Rigid scaffold, sites for functionalization | Signal transduction upon analyte binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
